molecular formula C11H18O4 B14491351 (Oxolan-2-yl)methyl (oxolan-2-yl)acetate CAS No. 64302-53-0

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate

Katalognummer: B14491351
CAS-Nummer: 64302-53-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: KMBVANSKGHHWRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is a chemical compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound features two oxolane (tetrahydrofuran) rings, which are five-membered cyclic ethers, connected by an acetate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate typically involves the esterification of oxolane derivatives with acetic acid or its derivatives. One common method is the reaction of oxolane-2-methanol with oxolane-2-acetic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxolane-2-methanol and oxolane-2-acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, producing the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products Formed

    Hydrolysis: Oxolane-2-methanol and oxolane-2-acetic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism of action of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate primarily involves its hydrolysis under physiological conditions. The ester bond is cleaved, releasing oxolane-2-methanol and oxolane-2-acetic acid. These products can then interact with various molecular targets and pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but different functional groups.

    Methyl butyrate: Another ester with a different alkyl group.

    Propyl acetate: Similar ester with a different alkyl chain length.

Uniqueness

(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is unique due to the presence of two oxolane rings, which impart specific chemical and physical properties. This structural feature distinguishes it from simpler esters like ethyl acetate and methyl butyrate, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

64302-53-0

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

oxolan-2-ylmethyl 2-(oxolan-2-yl)acetate

InChI

InChI=1S/C11H18O4/c12-11(7-9-3-1-5-13-9)15-8-10-4-2-6-14-10/h9-10H,1-8H2

InChI-Schlüssel

KMBVANSKGHHWRX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CC(=O)OCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.